molecular formula C8H9ClO2S B12071540 Methyl 4-chloro-5-ethylthiophene-2-carboxylate

Methyl 4-chloro-5-ethylthiophene-2-carboxylate

Cat. No.: B12071540
M. Wt: 204.67 g/mol
InChI Key: BOJHCPIQMZERBE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-ethylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group, a chlorine atom, and an ethyl group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-ethylthiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted thiophenes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-fluorothiophene-2-carboxylate
  • Methyl 4-chloro-5-methylthiophene-2-carboxylate
  • Methyl 4-chloro-5-propylthiophene-2-carboxylate

Uniqueness

Methyl 4-chloro-5-ethylthiophene-2-carboxylate is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

methyl 4-chloro-5-ethylthiophene-2-carboxylate

InChI

InChI=1S/C8H9ClO2S/c1-3-6-5(9)4-7(12-6)8(10)11-2/h4H,3H2,1-2H3

InChI Key

BOJHCPIQMZERBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)OC)Cl

Origin of Product

United States

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